SGKtide Exhibits Complete Discrimination Against PKBα (Akt1) in Head-to-Head In Vitro Phosphorylation Assays
In direct head-to-head in vitro kinase assays, SGKtide (the NDRG1-derived nonapeptide KKRNRRLSVA) was phosphorylated by SGK1 but showed no detectable phosphorylation by PKBα (Akt1) or RSK1 [1]. When the residues at positions n+1, n+2, and n−4 relative to the phosphorylation site were mutated (Ser→Phe, Glu→Ala, Ser→Pro), the peptide was transformed into an excellent substrate for PKBα and RSK1, confirming that the native SGKtide sequence is intrinsically incompatible with PKBα catalytic recognition [1].
| Evidence Dimension | Kinase phosphorylation activity (qualitative detection) |
|---|---|
| Target Compound Data | Phosphorylated by SGK1 (detected) |
| Comparator Or Baseline | No phosphorylation by PKBα (Akt1); no phosphorylation by RSK1 |
| Quantified Difference | Complete discrimination (phosphorylation detected for SGK1, undetected for PKBα and RSK1) |
| Conditions | In vitro kinase assay with GST-fusion proteins; nonapeptide substrate derived from NDRG1 |
Why This Matters
This absolute selectivity ensures that SGK activity measurements are not confounded by Akt/PKB or RSK activity, enabling unambiguous interpretation of SGK-specific signaling data.
- [1] Murray JT, Cummings LA, Bloomberg GB, Cohen P. Identification of different specificity requirements between SGK1 and PKBα. FEBS Lett. 2005;579(5):991-994. View Source
